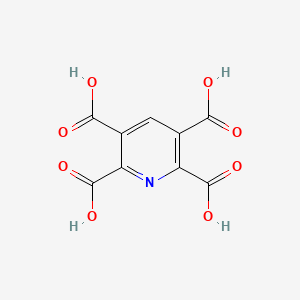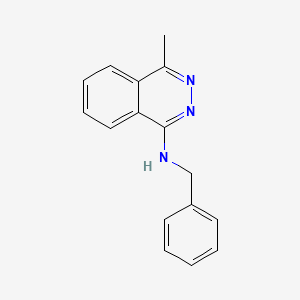![molecular formula C7H8F2N2O2 B2860333 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1855889-61-0](/img/structure/B2860333.png)
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, as well as an acetic acid moiety
作用機序
Target of Action
The primary target of the compound 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, also known as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells.
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . By binding to SDH, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption leads to a decrease in cellular respiration and energy production.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the mitochondrial respiratory chain . These are essential pathways for energy production in cells. The downstream effects include a decrease in ATP production, leading to energy deprivation in cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve energy deprivation in cells due to the inhibition of SDH . This can lead to cell death, particularly in cells with high energy demands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the ethyl ester of difluoroacetoacetic acid. This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
For large-scale production, the synthesis process has been optimized to improve yield and reduce costs. Industrial methods often involve the use of inexpensive and readily available raw materials, as well as catalysts to enhance reaction efficiency. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, resulting in higher yields and shorter reaction times .
化学反応の分析
Types of Reactions
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .
科学的研究の応用
Chemistry
In chemistry, 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals.
Biology
It can be used to design inhibitors for specific enzymes, such as succinate dehydrogenase, which plays a crucial role in cellular respiration .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, making them valuable candidates for drug development .
Industry
Industrially, the compound is used in the production of fungicides that protect crops from various fungal diseases. Its effectiveness as a fungicide is attributed to its ability to inhibit succinate dehydrogenase, disrupting the energy production in fungal cells .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar and also acts as a succinate dehydrogenase inhibitor.
Benzovindiflupyr: A commercial fungicide with a similar pyrazole structure and difluoromethyl group.
Fluxapyroxad: Another fungicide that shares the pyrazole ring and difluoromethyl substitution.
Uniqueness
What sets 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid apart from these similar compounds is the presence of the acetic acid moiety, which can influence its solubility, reactivity, and overall biological activity. This unique structural feature allows for the development of derivatives with tailored properties for specific applications .
特性
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKQXOSXIDHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
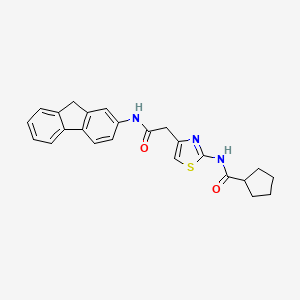
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
![N-cyclopropyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2860255.png)
![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)
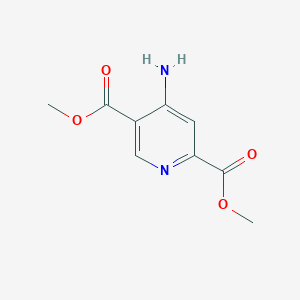
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)
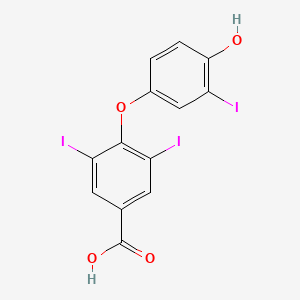
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)

